N-(3-iodophenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(3-iodophenyl)-2-nitrobenzenesulfonamide is an organic compound that features both iodine and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2-nitrobenzenesulfonamide typically involves the iodination of a precursor compound followed by nitration and sulfonamide formation. One common method includes the following steps:
Nitration: The nitration of the iodinated benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The final step involves the reaction of the nitro-iodobenzene with a sulfonamide reagent under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or amine nucleophiles can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as thiophenol or aniline derivatives.
Reduction: The major product is N-(3-aminophenyl)-2-nitrobenzenesulfonamide.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Scientific Research Applications
N-(3-iodophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which N-(3-iodophenyl)-2-nitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine and nitro groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)-2-nitrobenzenesulfonamide
- N-(4-iodophenyl)-2-nitrobenzenesulfonamide
- N-(3-iodophenyl)-3-nitrobenzenesulfonamide
Uniqueness
N-(3-iodophenyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H9IN2O4S |
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Molecular Weight |
404.18 g/mol |
IUPAC Name |
N-(3-iodophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9IN2O4S/c13-9-4-3-5-10(8-9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-8,14H |
InChI Key |
AAAHEVGZGBNKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
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